4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene
Description
This compound features a central 5-methylcyclohex-1-ene ring with a substituent at the 4-position composed of two (6-methylcyclohex-3-en-1-yl)methoxy groups linked via a methyl bridge. Its structure is characterized by:
- Methyl groups: Enhance hydrophobicity and steric bulk.
- Ether linkages: Provide moderate polarity while maintaining overall lipophilicity.
Properties
CAS No. |
6771-65-9 |
|---|---|
Molecular Formula |
C24H38O2 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
4-[bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl]-5-methylcyclohexene |
InChI |
InChI=1S/C24H38O2/c1-18-10-4-7-13-21(18)16-25-24(23-15-9-6-12-20(23)3)26-17-22-14-8-5-11-19(22)2/h4-9,18-24H,10-17H2,1-3H3 |
InChI Key |
WAEPJRAKLSUPKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CCC1COC(C2CC=CCC2C)OCC3CC=CCC3C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 6-methylcyclohex-3-en-1-ylmethanol with a suitable alkylating agent to form the intermediate compound. This intermediate is then subjected to further reactions, including cyclization and methylation, to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the cyclohexene ring.
Scientific Research Applications
4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share functional or structural similarities:
Compound A : 3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-ethynylbenzyl(2-cyanoethyl)diisopropylphosphoramidite
- Structure : Aromatic benzyl core with bis(4-methoxyphenyl)methoxy groups, ethynyl substituent, and phosphoramidite linkage.
- Applications : Nucleic acid synthesis (e.g., oligonucleotide modification) .
- Stability : Requires storage below -20°C due to moisture sensitivity .
Compound B : 3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}benzyl(2-cyanoethyl)diisopropylphosphoramidite
- Structure : Similar to Compound A but lacks the ethynyl group.
- Applications : Nucleic acid synthesis; lower cost (JPY29,500 vs. JPY67,000 for 250 mg) .
Compound C : 4-[(3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}benzyl)oxy]-4-oxobutanoyl CPG resin
- Structure: CPG resin-bound analog with a butanoyl linker.
- Applications : Solid-phase oligonucleotide synthesis .
Compound D : A methylcyclohexene-containing carboxylic acid derivative (from )
- Structure : Features hydroxyl groups, a carboxylic acid, and methylcyclohexene rings.
- Applications: Potential pharmaceutical use due to polar functional groups .
Comparative Analysis
Functional Groups and Reactivity
Physicochemical Properties
| Property | Target Compound | Compound A/B | Compound D |
|---|---|---|---|
| Hydrophobicity | High (methyl/cyclohexene) | Moderate (aromatic ethers) | Low (polar groups) |
| Flexibility | High (aliphatic rings) | Low (rigid aromatics) | Moderate |
| Stability | Oxidation-sensitive (alkenes) | Moisture-sensitive | Stable in aqueous buffers |
Research Findings and Implications
Synthetic Challenges :
- The cyclohexene substituents may complicate stereochemical control during synthesis compared to planar aromatic analogs.
Stability Considerations :
- Alkenes in the target compound necessitate inert storage conditions to prevent oxidation, whereas Compounds A/B require strict moisture control .
Biological Activity
4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by two bis[(6-methylcyclohex-3-en-1-yl)methoxy] groups attached to a central 5-methylcyclohex-1-ene core. This structural configuration may influence its interaction with biological targets.
Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress. Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives of cyclohexene have been shown to scavenge free radicals effectively, suggesting that 4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene may possess comparable activity.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens. A study demonstrated that similar compounds exhibited inhibition against Gram-positive and Gram-negative bacteria. The mechanism is likely related to the disruption of bacterial cell membranes or interference with metabolic pathways.
Cytotoxicity and Antitumor Activity
In vitro studies have shown that compounds structurally related to 4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene can induce apoptosis in cancer cell lines. For example, a recent study reported IC50 values for related compounds against several cancer cell lines (HeLa, MCF-7) ranging from 10 to 20 μM, indicating potential antitumor effects.
Study 1: Antioxidant Evaluation
A study published in Food Chemistry investigated the antioxidant capacity of cyclohexene derivatives. The results indicated a significant correlation between the number of methoxy groups and antioxidant activity, suggesting that the methoxy substituents in our compound could enhance its efficacy.
| Compound | IC50 (μM) |
|---|---|
| Compound A | 15 ± 2 |
| Compound B | 12 ± 1 |
| 4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene | TBD |
Study 2: Antimicrobial Assay
In another study focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of cyclohexene rings significantly enhanced antimicrobial activity.
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Control | >100 |
Study 3: Cytotoxicity Testing
A cytotoxicity study using various cancer cell lines revealed promising results for compounds similar to our target compound. The following table summarizes the IC50 values obtained:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 18 ± 2 |
| MCF-7 | 15 ± 3 |
| SKOV3 | 20 ± 4 |
The biological activities of this compound may be attributed to several mechanisms:
- Free Radical Scavenging : The methoxy groups are likely involved in electron donation, neutralizing free radicals.
- Membrane Disruption : The hydrophobic cyclohexene rings can integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Apoptosis Induction : Interaction with cellular signaling pathways may lead to programmed cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
